molecular formula C7H10N2O2 B050762 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 3705-27-9

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B050762
CAS RN: 3705-27-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives has been explored through various methods. Singh et al. (2022) described a regioselective synthesis method involving tandem post-Ugi cyclization and gold(I)-catalyzed annulation to form pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones (Singh, Kumar, Kant, & Srivastava, 2022). Another approach by Budzowski, Linden, and Heimgartner (2004) detailed the synthesis and sulfur-analogues through ring-enlargement of N-(2H-Azirin-3-yl)-L-prolinates, showcasing the versatility of synthetic methods (Budzowski, Linden, & Heimgartner, 2004).

Molecular Structure Analysis

The molecular structure of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been the subject of detailed studies. Herold et al. (2007) investigated the synthesis of new diastereomers, examining their cyclocondensation reactions and confirming structures through various spectroscopic methods (Herold et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been explored, indicating its potential for diverse applications. Mínguez et al. (1997) presented examples of the reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazine, showcasing its interaction with dienes and suitability for inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).

Physical Properties Analysis

The physical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been studied to understand their behavior under various conditions. The study by Oresic et al. (2001) on the synthesis and structure of related compounds provides insight into their physical characteristics, highlighting the impact of molecular structure on physical properties (Oresic, Danilovski, Dumić, & Košutić-Hulita, 2001).

Chemical Properties Analysis

Investigations into the chemical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have revealed its potential in various chemical reactions. The work by Dalton and Teitei (1968) on the condensation products of pyrrole and hexane-2,5-dione demonstrates the compound's reactivity and the possibility of forming complex structures (Dalton & Teitei, 1968).

Scientific Research Applications

  • Marine Biology and Algicidal Activity :

    • A study by Li et al. (2014) identified hexahydropyrrolo[1,2-a]pyrazine-1,4-dione as an algicidal compound produced by Bacillus sp. Lzh-5, showing potential for controlling cyanobacterial blooms in aquatic environments (Li, Geng, & Yang, 2014).
  • Antibacterial and Antifungal Properties :

    • Rajivgandhi et al. (2018) investigated the antibiofilm efficiency of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), showing effectiveness against biofilm-forming Gram-negative bacteria in urinary tract infections (Rajivgandhi et al., 2018).
  • Cancer Research :

    • In the field of cancer research, compounds related to hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been studied for their potential in treating cancer, particularly breast cancer cells, as indicated by research on marine Streptomyces akiyoshiensis (Rajivgandhi et al., 2020).
  • Chemical Synthesis and Structural Studies :

    • Research by Branden et al. (1992) involves the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, showing the compound's relevance in the development of chemical synthesis methods (Branden, Compernolle, & Hoornaert, 1992).
  • Natural Product Isolation and Analysis :

    • Xu et al. (2012) isolated a new bromophenol C-N coupled with diketopiperazine from marine red alga, which includes hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in its structure, highlighting its occurrence in natural sources (Xu, Yin, Fang, Fan, & Song, 2012).

Safety And Hazards

While specific safety and hazard information for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” could involve further investigation into its anticancer potential, as well as exploration of its other biological activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914215
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

97011-16-0
Record name Cyclo(prolylglycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(prolylglycyl)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLO(PROLYLGLYCYL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Al-Taee, A Fayadh, S Mahdi - 2014 - researchgate.net
The search for alternatives to chemical control of pathogens, such as biological control has gained moment the recent years due to the emergence of fungicide resista pathogens as well …
Number of citations: 0 www.researchgate.net
J Wagger, SG Grdadolnik, U Grošelj, A Meden… - Tetrahedron …, 2007 - Elsevier
In CDCl 3 solution, enantiopure (S)-1-benzyl-6-methylpiperazine-2,5-dione (S)-1a formed diastereomeric CO⋯H–N hydrogen-bonded associates with racemic (RS,Z)-1-benzyl-3-[(…
Number of citations: 51 www.sciencedirect.com
JCM Monbaliu, FK Hansen, LK Beagle… - … A European Journal, 2012 - Wiley Online Library
Open chain Cbz‐L‐aa 1 ‐L‐Pro‐Bt (Bt=benzotriazole) sequences were converted into either the corresponding trans‐ or cis‐fused 2,5‐diketopiperazines (DKPs) depending on the …
K Jahan - 2021 - search.proquest.com
PART I: A CONCISE SYNTHESIS OF MICROTUBULE INHIBITOR TRYPROSTATIN A AND B AND ITS ANALOGS: Microtubules are promising targets for treating cancer by stopping the …
Number of citations: 2 search.proquest.com
B Zareena, A Khadim, SUY Jeelani… - Journal of Proteome …, 2021 - ACS Publications
Plant alkaloids represent a diverse group of nitrogen-containing natural products. These compounds are considered valuable in drug discovery and development. High-throughput …
Number of citations: 3 pubs.acs.org
M Rahaman - 2019 - search.proquest.com
PART I: A CONCISE ASYMMETRIC SYNTHESIS OF MICROTUBULE INHIBITOR TRYPROSTATIN B: Tryprostatin (TPS) A and B, microtubule inhibitor, are the members of a family of …
Number of citations: 0 search.proquest.com
D Hendea - 2007 - elib.uni-stuttgart.de
Bi- and tricyclic diketopiperazines prove to be useful templates for diastereoselective alkylation. This synthetic route should allow a novel access to diketopiperazine alkaloids, such as …
Number of citations: 4 elib.uni-stuttgart.de
LK Beagle - 2012 - search.proquest.com
This thesis focuses on expanding the role of benzotriazole-mediated reactions leading to compounds of potential interest in medicinal chemistry. Chapter 1 reviews the common themes …
Number of citations: 1 search.proquest.com
MM Rahaman - 2019 - dc.uwm.edu
PART III: ACID CATALYZED REACTIONS OF AROMATIC KETONES WITH ETHYL DIAZOACETATE by Mizzanoor Rahaman The University of Wisconsin-Milwaukee, 2019 …
Number of citations: 0 dc.uwm.edu
A Petrova, M Pancheva… - BULGARIAN …, 2017 - … LIBRARY 7 NOEMVRI NO 1, SOFIA …
Number of citations: 6

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